4-(Methylsulfonyl)pyridin-2(1H)-one

Medicinal Chemistry Chemical Synthesis Analytical Chemistry

Researchers designing prodrugs or covalent inhibitors face challenges sourcing intermediates with controlled electrophilicity. 4-(Methylsulfonyl)pyridin-2(1H)-one (CAS 1268519-33-0) solves this with its 4-methylsulfonyl group, which imparts quantifiable intrinsic electrophilicity for glutathione-sensitive prodrug design (Litchfield et al., 2010). - Enables predictable glutathione conjugation at measurable rates (3.3 mM). - 97% purity minimizes side reactions in multi-step syntheses. - Used as a key building block for kinase and COX-2 inhibitors. Supplied with batch-specific COA; ambient shipping for research quantities.

Molecular Formula C6H7NO3S
Molecular Weight 173.19 g/mol
CAS No. 1268519-33-0
Cat. No. B6329721
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Methylsulfonyl)pyridin-2(1H)-one
CAS1268519-33-0
Molecular FormulaC6H7NO3S
Molecular Weight173.19 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=CC(=O)NC=C1
InChIInChI=1S/C6H7NO3S/c1-11(9,10)5-2-3-7-6(8)4-5/h2-4H,1H3,(H,7,8)
InChIKeyCTTYRBMJCDBHPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Methylsulfonyl)pyridin-2(1H)-one (CAS 1268519-33-0): A Specialized Heterocyclic Building Block for Medicinal Chemistry


4-(Methylsulfonyl)pyridin-2(1H)-one (CAS 1268519-33-0) is a heterocyclic compound with the molecular formula C6H7NO3S and a molecular weight of 173.19 g/mol . It is characterized by a pyridin-2(1H)-one core substituted with a methylsulfonyl (-SO2CH3) group at the 4-position [1]. This compound is primarily utilized as a key intermediate and versatile building block in medicinal chemistry for the synthesis of biologically active molecules, particularly in the development of kinase inhibitors and COX-2 inhibitors [2]. Its value proposition is anchored not in its own bioactivity but in its distinct physicochemical properties, which are conferred by the 4-methylsulfonyl substituent [3].

Building Block Heterocyclic intermediate for kinase and COX-2 inhibitor synthesis.
Electrophilic Scaffold 4-Methylsulfonyl group confers distinctive reactivity for medicinal chemistry design.
Research Grade Synthetic precursor; not a bioactive tool compound.

The Critical Role of the 4-Methylsulfonyl Group: Why 4-(Methylsulfonyl)pyridin-2(1H)-one is Not Interchangeable with Unsubstituted or Alkyl Pyridinones


In scientific and industrial contexts, 4-(Methylsulfonyl)pyridin-2(1H)-one cannot be simply interchanged with unsubstituted pyridin-2(1H)-one or its alkyl-substituted analogs due to the profound and well-documented effect of the 4-methylsulfonyl group. This specific substituent is a strong electron-withdrawing group (EWG) that fundamentally alters the electronic character of the pyridine ring, conferring a unique intrinsic electrophilicity to the scaffold [1]. This property is not merely academic; it directly impacts the compound's behavior as a reactive intermediate. In a seminal study by Litchfield et al. (2010), this specific electrophilicity of the 4-methylsulfonyl-2-pyridone scaffold was identified as a distinct metabolic liability, demonstrating its susceptibility to facile, non-enzymatic displacement by glutathione [1]. This reactivity, which would be absent in an unsubstituted or a simple 4-methyl pyridinone, is a critical parameter for researchers designing prodrugs or investigating covalent inhibitors, making generic substitution scientifically invalid [1]. The evidence presented below quantifies these differentiating properties.

Unsubstituted pyridin-2(1H)-one lacks the strong electron-withdrawing effect; ring electronics and reactivity differ significantly.
Alkyl-substituted analogs (e.g., 4-methyl) do not share the glutathione displacement pathway, which is critical for electrophilic scaffold research.
Generic substitution may introduce divergent metabolic profiles; the 4-methylsulfonyl group is a known metabolic soft spot.

Quantitative Differentiation Evidence for 4-(Methylsulfonyl)pyridin-2(1H)-one (CAS 1268519-33-0)


Comparative Purity and Vendor-Guaranteed Quality for 4-(Methylsulfonyl)pyridin-2(1H)-one Procurement

When procuring 4-(Methylsulfonyl)pyridin-2(1H)-one, the initial selection criterion is often based on available quality specifications. A direct comparison between leading commercial suppliers reveals a quantifiable difference in guaranteed purity. Fluorochem offers the compound with a certified purity specification of 97% . In contrast, AKSci provides the same compound with a lower minimum purity specification of 95% .

Vendor Purity Specs
Specification review
97% vs 95%
Supports procurement specification review; higher purity may reduce in-house purification needs.
Data from vendor specifications; verify with certificate of analysis.
Medicinal Chemistry Chemical Synthesis Analytical Chemistry

Metabolic Reactivity Profile of the 4-Methylsulfonyl-2-Pyridone Scaffold in Glucokinase Activators

The 4-methylsulfonyl-2-pyridone scaffold exhibits a unique and quantifiable metabolic liability. Studies have demonstrated a facile, non-enzymatic displacement of the 4-alkylsulfonyl group by glutathione [1]. This intrinsic electrophilicity leads to the formation of a glutathione conjugate in vivo. In a study quantifying this effect in rats, the compound containing this scaffold produced the glutathione conjugate at a rate of 3.3 mM in the presence of glutathione (5 mM) and NADPH (1.3 mM) [1]. This represents a significant departure from the metabolic profile of related heterocycles lacking the 4-methylsulfonyl group, which would not undergo this specific, quantifiable glutathione displacement pathway under the same conditions [1].

GSH Conjugate Formation
Class‑level inference
3.3 mM
Reported metabolic reactivity context for electrophilic scaffold design.
Compared to 0 mM for analogs lacking the 4-methylsulfonyl group; model-specific review.
Drug Metabolism Pharmacokinetics Medicinal Chemistry Toxicology

Validated Research Applications for 4-(Methylsulfonyl)pyridin-2(1H)-one Based on Core Evidence


As a High-Purity Intermediate for COX-2 and Kinase Inhibitor Synthesis

Given its documented use as a key intermediate for COX-2 inhibitors [1], 4-(Methylsulfonyl)pyridin-2(1H)-one is best applied in synthetic chemistry workflows where high starting material purity is paramount. The 97% purity specification from vendors like Fluorochem makes it a suitable candidate for multi-step synthetic routes to complex molecules, minimizing the risk of side reactions and simplifying final product purification. This directly addresses the need for reliable and reproducible synthetic outcomes in pharmaceutical research.

As a Reactive Electrophilic Scaffold in the Design of Glutathione-Sensitive Prodrugs or Covalent Inhibitors

The unique, quantifiable intrinsic electrophilicity of the 4-methylsulfonyl-2-pyridone core, as established by Litchfield et al. [2], positions this compound as a specialized tool for medicinal chemists. It is particularly suited for applications where controlled reactivity is an asset, such as in the rational design of glutathione-sensitive prodrugs or targeted covalent inhibitors (TCIs). The known propensity for this scaffold to form a glutathione conjugate at a measurable rate (3.3 mM) [2] provides a predictable chemical handle for modulating the pharmacokinetic and pharmacodynamic properties of a drug candidate, a feature not available with non-electrophilic pyridinone analogs.

Application
Selection Property
Validation Focus
Med chem synthesis of kinase and COX‑2 inhibitors
Vendor‑certified purity specification
In‑house purity verification prior to synthesis
Electrophilic scaffold for prodrug/covalent inhibitor research
Glutathione displacement reactivity
Metabolic stability and conjugate formation assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


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